EPX Target Engagement: 7-Bromo vs. Des-Bromo Analog
The 7-bromo-substituted compound demonstrates distinct target engagement against human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM in a biochemical bromination assay [1]. Its direct structural analog lacking the 7-bromo substituent, N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, was screened against a different target (PTPN5) within the same screening panel and showed negligible activity (IC₅₀ > 80,000 nM), indicating the bromo substituent fundamentally alters the compound's protein interaction profile [2]. The observation that these two compounds were directed to entirely distinct target panels by the screening platform further supports the conclusion that the 7-bromo substitution is a critical determinant of molecular recognition, not merely a potency modulator [1][2].
| Evidence Dimension | Target engagement potency (IC₅₀) against distinct protein targets reflecting differential recognition profiles |
|---|---|
| Target Compound Data | IC₅₀ = 360 nM against human EPX bromination activity |
| Comparator Or Baseline | Des-bromo analog N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide; IC₅₀ > 80,000 nM against PTPN5 (no EPX activity detected) |
| Quantified Difference | >220-fold difference in measurable target engagement; qualitative difference in target class selectivity |
| Conditions | In vitro biochemical assays: EPX bromination measured via 3-bromo-tyrosine formation (10 min incubation); PTPN5 inhibition via Sanford-Burnham Center for Chemical Genomics assay |
Why This Matters
This differential target engagement profile is essential for researchers designing experiments around eosinophil peroxidase pathways—substituting the des-bromo analog would yield an inactive compound for this target.
- [1] BindingDB, BDBM50554035 (CHEMBL4790231). IC₅₀ = 360 nM. Inhibition of human EPX bromination activity using tyrosine as substrate by measuring 3-bromo tyrosine formation incubated for 10 mins. Bristol Myers Squibb, curated by ChEMBL. View Source
- [2] BindingDB, BDBM88780 (cid_887096). N-(3-Chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide. IC₅₀ > 8.00E+4 nM against Tyrosine-protein phosphatase non-receptor type 5. Sanford-Burnham Center for Chemical Genomics, curated by PubChem BioAssay (AID 602372). View Source
